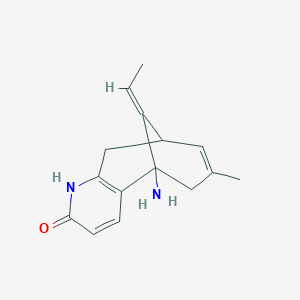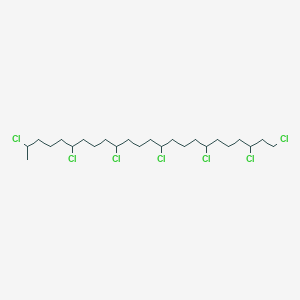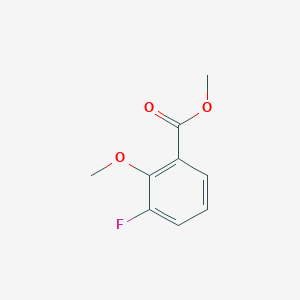
3-Sulfoglucuronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Sulfoglucuronic acid, also known as 3-SGA, is a sulfated carbohydrate that is present in the human body. It is a derivative of glucuronic acid, which is a component of the extracellular matrix. 3-SGA is involved in various biological processes, including cell adhesion, inflammation, and wound healing.
Aplicaciones Científicas De Investigación
Biosynthesis in the Nervous System
Research by Chou and Jungalwala (1993) highlights the role of a novel sulfotransferase in the nervous system, responsible for the biosynthesis of sulfoglucuronyl glycolipids (SGGLs). These molecules, which include 3-sulfoglucuronic acid, are crucial in the development of the nervous system. This enzyme specifically transfers sulfate to glucuronyl residues, forming 3-sulfated glucuronyl glycolipids, and plays a distinct role from other sulfotransferases in myelin membrane-specific lipid synthesis (Chou & Jungalwala, 1993).
Catalytic Applications
In the field of green chemistry, sulfonic acid-functionalized metal–organic frameworks (MOF-SO3H) have been studied for their role in transforming fructose into valuable compounds. Chen et al. (2014) demonstrate the efficiency of these catalysts in producing 5-hydroxymethylfurfural (HMF), a key intermediate in biomass carbohydrate valorization. The presence of sulfonic acid groups plays a pivotal role in the catalytic process (Chen et al., 2014).
Reductive Defluorination
In environmental research, sulfite-mediated UV photochemical systems utilizing sulfonates have been used for the reductive defluorination of perfluorooctanoic acid (PFOA). Song et al. (2013) found that sulfites can generate hydrated electrons, leading to the efficient removal and degradation of PFOA, a persistent organic pollutant. This highlights a potential application in water treatment and environmental remediation (Song et al., 2013).
Material Science
In material science, sulfonic acid group-bearing materials like amorphous carbon/mesoporous silica composites have been investigated for their acid-catalytic properties. Nakajima et al. (2009) explored these materials for their potential in catalyzing hydrophobic acid-catalyzed reactions, indicating a potential for diverse industrial applications (Nakajima et al., 2009).
Enzymatic and Chemical Synthesis
The enzymatic and chemical synthesis of compounds like 3-sulfinopropionic acid, which is structurally related to 3-sulfoglucuronic acid, has been studied by Jollés-Bergeret (1974). This research provides insights into the synthesis processes of sulfonated compounds, which can have various biochemical and industrial applications (Jollés-Bergeret, 1974).
Sulfonic Acid Functionalized Catalysts
Research into sulfonic acid functionalized catalysts, such as those used in biodiesel production, has been conducted by Zhong et al. (2019). They developed a novel hydrophobic arenesulfonic acid functionalized biochar, demonstrating its efficiency in various catalytic reactions. This research shows the potential of sulfonic acid functionalized materials in sustainable and economical catalysis (Zhong et al., 2019).
Mass Spectrometry in Protein Analysis
Friess and Zenobi (2001) investigated the binding of sulfonates to arginine residues in proteins using mass spectrometry. This study highlights the potential of sulfonates in providing information about the surface structure of proteins, which can be valuable in proteomics and biochemical research (Friess & Zenobi, 2001).
Propiedades
Número CAS |
110231-93-1 |
|---|---|
Nombre del producto |
3-Sulfoglucuronic acid |
Fórmula molecular |
C6H10O10S |
Peso molecular |
274.2 g/mol |
Nombre IUPAC |
(2S,3R,4S,5R)-2,3,5-trihydroxy-6-oxo-4-sulfooxyhexanoic acid |
InChI |
InChI=1S/C6H10O10S/c7-1-2(8)5(16-17(13,14)15)3(9)4(10)6(11)12/h1-5,8-10H,(H,11,12)(H,13,14,15)/t2-,3+,4-,5+/m0/s1 |
Clave InChI |
DLJXFFATZRGSBR-SKNVOMKLSA-N |
SMILES isomérico |
C(=O)[C@@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)OS(=O)(=O)O)O |
SMILES |
C(=O)C(C(C(C(C(=O)O)O)O)OS(=O)(=O)O)O |
SMILES canónico |
C(=O)C(C(C(C(C(=O)O)O)O)OS(=O)(=O)O)O |
Sinónimos |
3-sulfoglucuronic acid glucuronate 3-sulfate glucuronic acid 3-sulfate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-Ethylbicyclo[2.2.2]oct-2-ene](/img/structure/B25764.png)




![[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-](/img/structure/B25776.png)


![Thiourea,N-[(dimethylamino)methyl]-](/img/structure/B25784.png)